Bodipy-aminoacetaldehyde
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Overview
Description
It is a derivative of boron-dipyrromethene (BODIPY), a class of compounds known for their excellent photophysical properties, including high fluorescence quantum yields, stability, and tunable absorption and emission spectra . Bodipy-aminoacetaldehyde is particularly notable for its use as a substrate for aldehyde dehydrogenase (ALDH) activity assays, making it valuable in biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bodipy-aminoacetaldehyde can be synthesized from its stable precursor, this compound diethyl acetal. The synthesis involves converting the diethyl acetal under acidic conditions to yield this compound . The reaction typically requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the precursor followed by its conversion under controlled conditions. The process may involve the use of automated systems to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Bodipy-aminoacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form Bodipy-aminoacetate, a negatively charged product that is retained inside cells.
Reduction: Although less common, reduction reactions can modify the functional groups attached to the BODIPY core.
Substitution: Various substituents can be introduced to the BODIPY core, altering its photophysical properties and reactivity.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Bodipy-aminoacetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bodipy-aminoacetaldehyde involves its conversion by aldehyde dehydrogenase enzymes into Bodipy-aminoacetate, a fluorescent product retained inside cells . This conversion allows for the identification and isolation of cells with high ALDH activity. The molecular targets include ALDH enzymes, which play a crucial role in cellular detoxification and metabolism .
Comparison with Similar Compounds
Similar Compounds
Bodipy-aminoacetate: The oxidized product of Bodipy-aminoacetaldehyde, used in similar applications for detecting ALDH activity.
Bodipy-aniline: Another BODIPY derivative used as a fluorescent probe in various assays.
Uniqueness
This compound is unique due to its specific application in ALDH activity assays and its ability to freely diffuse in and out of cells, making it highly effective for identifying cells with high ALDH activity . Its stability and high fluorescence quantum yield further enhance its utility in various scientific fields .
Properties
Molecular Formula |
C16H18BF2N3O2 |
---|---|
Molecular Weight |
333.1 g/mol |
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-(2-oxoethyl)propanamide |
InChI |
InChI=1S/C16H18BF2N3O2/c1-11-9-12(2)21-15(11)10-14-4-3-13(22(14)17(21,18)19)5-6-16(24)20-7-8-23/h3-4,8-10H,5-7H2,1-2H3,(H,20,24) |
InChI Key |
FEJFCCFULPNZBU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC=O)C=C3[N+]1=C(C=C3C)C)(F)F |
Origin of Product |
United States |
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